![molecular formula C16H18INS2 B14588816 5-[Methyl(propyl)amino]thianthren-5-ium iodide CAS No. 61558-86-9](/img/structure/B14588816.png)
5-[Methyl(propyl)amino]thianthren-5-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Methyl(propyl)amino]thianthren-5-ium iodide is a chemical compound with the molecular formula C13H18INS It is a quaternary ammonium salt, which means it contains a nitrogen atom with four organic substituents, giving it a formal positive charge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propyl)amino]thianthren-5-ium iodide typically involves the reaction of thianthrene with methyl(propyl)amine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes:
Reactant Purity: High-purity thianthrene and methyl(propyl)amine
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Crystallization or recrystallization from suitable solvents
Analyse Des Réactions Chimiques
Types of Reactions
5-[Methyl(propyl)amino]thianthren-5-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction can lead to the formation of thianthrene derivatives
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Thianthrene sulfoxide or sulfone
Reduction: Thianthrene derivatives with reduced sulfur atoms
Substitution: N-alkyl or N-acyl thianthrene derivatives
Applications De Recherche Scientifique
5-[Methyl(propyl)amino]thianthren-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a bioactive compound in antimicrobial studies
Medicine: Explored for its potential therapeutic effects in treating certain diseases
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 5-[Methyl(propyl)amino]thianthren-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity
Modulate Receptor Function: By interacting with cell surface receptors, it can alter signal transduction pathways
Disrupt Cellular Processes: By interfering with cellular processes, it can induce cell death or inhibit cell proliferation
Comparaison Avec Des Composés Similaires
Similar Compounds
Thianthrene: The parent compound of 5-[Methyl(propyl)amino]thianthren-5-ium iodide
N-Methylthianthrene: A similar compound with a methyl group attached to the nitrogen atom
N-Propylthianthrene: A similar compound with a propyl group attached to the nitrogen atom
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61558-86-9 |
|---|---|
Formule moléculaire |
C16H18INS2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-methyl-N-propylthianthren-5-ium-5-amine;iodide |
InChI |
InChI=1S/C16H18NS2.HI/c1-3-12-17(2)19-15-10-6-4-8-13(15)18-14-9-5-7-11-16(14)19;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZYNNHWPAYYEMPF-UHFFFAOYSA-M |
SMILES canonique |
CCCN(C)[S+]1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
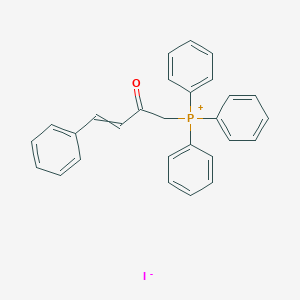
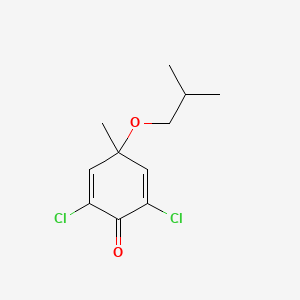
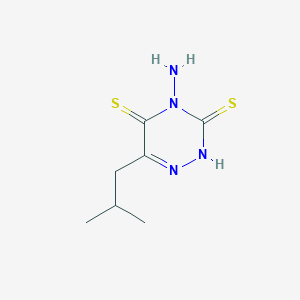
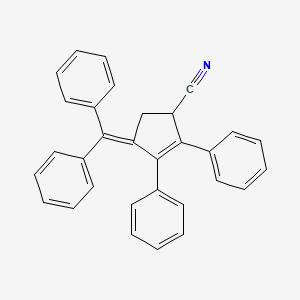
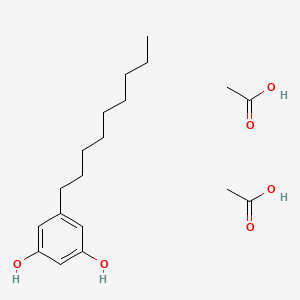
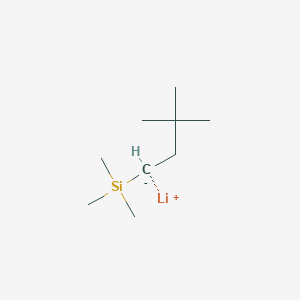
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
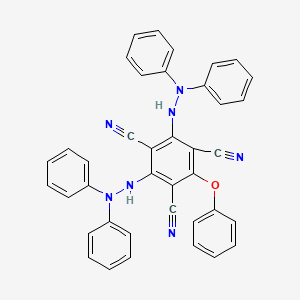
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
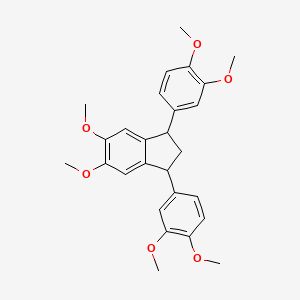
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
